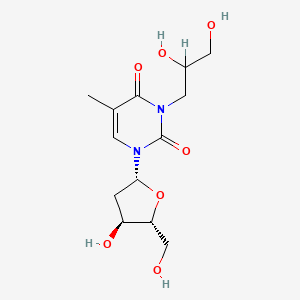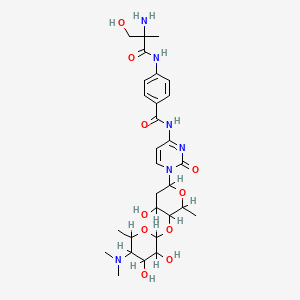
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: is a thymidine analogue, which is a modified nucleoside. Thymidine analogues are often used in scientific research due to their ability to mimic natural nucleosides and participate in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the modification of thymidine through the introduction of a dihydroxypropyl group. One common method involves the reaction of thymidine with glycidol under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the dihydroxypropyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxypropyl moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving DNA synthesis and repair due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential use in antiviral and anticancer therapies, as it can interfere with the replication of viral DNA and cancer cell proliferation.
Industry: Utilized in the production of nucleoside analogues for research and pharmaceutical purposes
Mécanisme D'action
The mechanism of action of 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its incorporation into DNA during replication. Once incorporated, it can disrupt the normal function of DNA polymerases, leading to the inhibition of DNA synthesis. This disruption can result in the termination of DNA chain elongation, making it useful in antiviral and anticancer therapies. The compound targets molecular pathways involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
- 3-(2,3-Dihydroxypropyl)deoxythymidine
- 5-Ethynyl-2’-deoxyuridine
- 5-Bromo-2’-deoxyuridine
Comparison: 3-(2,3-Dihydroxypropyl)-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific dihydroxypropyl modification, which imparts distinct chemical and biological propertiesIts ability to participate in various chemical reactions and its potential use in disrupting DNA synthesis make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
95896-85-8 |
|---|---|
Formule moléculaire |
C13H20N2O7 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
3-(2,3-dihydroxypropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H20N2O7/c1-7-3-14(11-2-9(19)10(6-17)22-11)13(21)15(12(7)20)4-8(18)5-16/h3,8-11,16-19H,2,4-6H2,1H3/t8?,9-,10+,11+/m0/s1 |
Clé InChI |
WKLMBYZLVVUCQQ-NVEZCULWSA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CC(CO)O)C2CC(C(O2)CO)O |
SMILES isomérique |
CC1=CN(C(=O)N(C1=O)CC(CO)O)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N(C1=O)CC(CO)O)C2CC(C(O2)CO)O |
Synonymes |
3-(2,3-dihydroxypropyl)deoxythymidine 3-(2,3-dihydroxypropyl)thymidine 3-DHP-dThd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)



![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)


![2-[(2-iodophenyl)methyl]guanidine](/img/structure/B1221509.png)

![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)

![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)


